Phenyl 3-O-benzyl-b-D-thioglucopyranoside

Carbohydrate Chemistry Protecting Group Chemistry Oligosaccharide Synthesis

Sourcing fully unprotected or fully benzylated thioglycosides often forces unwanted protection/deprotection cycles, reducing yield in branched glycan assembly. This 3-O-monobenzyl thioglycoside solves that as a pre-differentiated acceptor block. Its free 2,4,6-OH groups permit direct, regio-selective glycosylation without temporary protecting group manipulations. - Acts as a stable, latent phenylthio donor for automated iterative oligosaccharide synthesis platforms. - Orthogonal 3-O-benzyl group survives conjugation to carriers/surfaces for post-assembly deprotection to native epitopes. - Enables direct functionalization of free hydroxyls for glucosidase SAR probe construction.

Molecular Formula C19H22O5S
Molecular Weight 362.4 g/mol
CAS No. 189144-54-5
Cat. No. B3040334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 3-O-benzyl-b-D-thioglucopyranoside
CAS189144-54-5
Molecular FormulaC19H22O5S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2C(C(OC(C2O)SC3=CC=CC=C3)CO)O
InChIInChI=1S/C19H22O5S/c20-11-15-16(21)18(23-12-13-7-3-1-4-8-13)17(22)19(24-15)25-14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18+,19+/m1/s1
InChIKeyLPMBAPQCLQUXNK-QQXKLLMISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 3-O-benzyl-β-D-thioglucopyranoside: Monobenzylated Thioglycoside Building Block


Phenyl 3-O-benzyl-β-D-thioglucopyranoside (CAS 189144-54-5) is a partially protected thioglycoside building block featuring a single benzyl ether at the 3-O position, a phenylthio aglycone at the anomeric center, and three remaining free hydroxyl groups . This compound is a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates. Its structural features offer a distinct profile of reactivity, stability, and synthetic utility compared to fully protected or differentially benzylated analogs [1].

Phenyl 3-O-benzyl-β-D-thioglucopyranoside: Why Generic Analogs Fail


The position and number of protecting groups on a thioglycoside core are not trivial; they are critical determinants of reactivity, stability, and synthetic outcome. While the phenyl 2,3,4,6-tetra-O-benzyl analog is a common glycosyl donor, its full protection prevents its use as an acceptor . Conversely, the fully unprotected phenyl β-D-thioglucopyranoside lacks the necessary protection for chemoselective synthesis [1]. Phenyl 3-O-benzyl-β-D-thioglucopyranoside occupies a unique niche as a selectively protected building block. Its specific pattern of a single benzyl ether at the 3-O position and a thiophenyl group at the anomeric center allows it to act as a versatile glycosyl acceptor, with its reactivity and stability profile differentiating it from analogs with different protection patterns, such as the 2,3-di-O-benzyl or 2,3,6-tri-O-benzyl derivatives . Substituting a generic analog without considering these precise structural and functional differences can lead to failed glycosylations, poor yields, or undesired stereochemical outcomes.

Phenyl 3-O-benzyl-β-D-thioglucopyranoside: Evidence vs. Key Analogs


Debenzylation Stability vs. Tetra-O-benzyl Analog

The compound demonstrates superior stability under harsh reductive debenzylation conditions compared to the fully protected phenyl 2,3,4,6-tetra-O-benzyl-β-D-thioglucopyranoside. Under O-debenzylation using sodium in liquid ammonia, the phenylthio group of the tetra-O-benzylthioglucoside was cleaved to a considerable extent, with reduction of the anomeric carbon [1]. This degradation pathway is significantly mitigated or absent in the 3-O-benzyl derivative due to the presence of free hydroxyl groups, which are deprotonated under the reaction conditions, offering protection to the anomeric center.

Carbohydrate Chemistry Protecting Group Chemistry Oligosaccharide Synthesis

Regioselectivity as a Monobenzylated Acceptor

The presence of a single benzyl group at the 3-O position provides a unique synthetic advantage by enabling regioselective glycosylation at the remaining free hydroxyls (positions 2, 4, and 6). This is in stark contrast to the phenyl 2,3,4,6-tetra-O-benzyl analog, which can only act as a donor , and the unprotected phenyl β-D-thioglucopyranoside, which requires temporary in situ protection to achieve regioselective glycosylation [1]. The 3-O-benzyl derivative offers a pre-protected, stable acceptor ready for direct, chemoselective coupling.

Glycosylation Chemoselectivity Oligosaccharide Synthesis

Reactivity Tuning for Orthogonal Glycosylation

The reactivity of thioglycoside donors is tunable based on their protecting groups and aglycone. The phenylthio aglycone in Phenyl 3-O-benzyl-β-D-thioglucopyranoside, combined with its benzyl protecting group, places it in a distinct reactivity class. A comparative study has established a reactivity scale for thioglycoside donors, demonstrating that the phenylthio donor is significantly less reactive than alkylthio donors like cyclohexyl, ethyl, or methyl thioglycosides, and can be activated under different conditions [1]. This difference allows for the design of orthogonal and chemoselective glycosylation sequences where this compound can be used as a latent donor or a stable acceptor.

Carbohydrate Chemistry Thioglycoside Reactivity Orthogonal Glycosylation

Solubility Profile vs. Unprotected and Perbenzylated Analogs

The presence of a single benzyl group confers a unique solubility profile. The fully unprotected phenyl β-D-thioglucopyranoside is highly polar and water-soluble, while the tetra-O-benzyl derivative is highly lipophilic and soluble only in organic solvents. Phenyl 3-O-benzyl-β-D-thioglucopyranoside occupies an intermediate solubility range, with moderate solubility in organic solvents like DCM or THF but limited solubility in water. This intermediate hydrophobicity can be advantageous for extractions, chromatography, and maintaining solubility in biphasic or organic reaction media without the extreme lipophilicity of perbenzylated compounds.

Physicochemical Properties Sample Preparation Laboratory Handling

Key Research Applications of Phenyl 3-O-benzyl-β-D-thioglucopyranoside


Chemoselective Branched Oligosaccharide Synthesis

Phenyl 3-O-benzyl-β-D-thioglucopyranoside serves as a pivotal glycosyl acceptor for the construction of branched oligosaccharides. Its free hydroxyls at positions 2, 4, and 6, combined with the stable 3-O-benzyl protection, allow for the sequential, regio-controlled introduction of various sugar units without the need for complex temporary protecting group strategies [1].

Glycoconjugate Vaccine and Immunological Probe Synthesis

The compound's stable phenylthio group can be activated for direct conjugation to carrier proteins or solid supports under mild conditions, making it an ideal starting material for the synthesis of glycoconjugate vaccines or glycan arrays. The 3-O-benzyl group can be orthogonally removed post-conjugation to reveal the native sugar epitope [2].

Glycosidase Substrate Analogs for Mechanistic Studies

The partially protected nature of Phenyl 3-O-benzyl-β-D-thioglucopyranoside makes it a valuable scaffold for synthesizing modified thioglucoside substrates. The free hydroxyls can be selectively functionalized (e.g., acetylated, deoxygenated) while the 3-O-benzyl group remains intact, allowing researchers to probe the active site of β-glucosidases or thioglucosidases and map structure-activity relationships [3].

Automated Orthogonal Glycosylation Building Block

Given its well-defined position on the thioglycoside reactivity scale [4], this compound is an excellent candidate for use as a building block in automated oligosaccharide synthesizers. Its predictable, lower reactivity as a phenylthio donor allows it to be used in a 'latent' form, which can be selectively activated in the presence of more 'armed' donors, a key requirement for automated iterative synthesis platforms.

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